Cas no 881551-42-4 (1,2-diamino-N-(butan-2-yl)-1H-pyrrolo2,3-bquinoxaline-3-carboxamide)

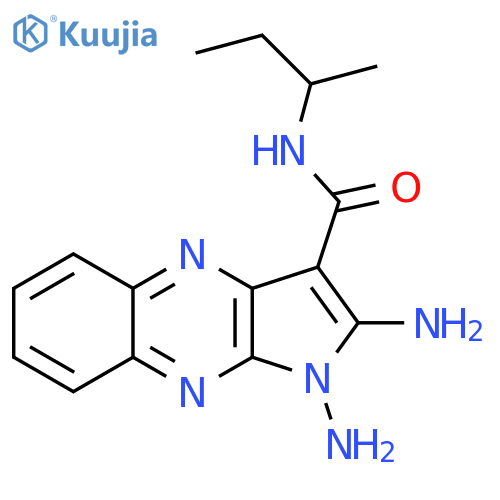

881551-42-4 structure

商品名:1,2-diamino-N-(butan-2-yl)-1H-pyrrolo2,3-bquinoxaline-3-carboxamide

CAS番号:881551-42-4

MF:C15H18N6O

メガワット:298.343021869659

CID:5437509

1,2-diamino-N-(butan-2-yl)-1H-pyrrolo2,3-bquinoxaline-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1,2-diamino-N-butan-2-ylpyrrolo[3,2-b]quinoxaline-3-carboxamide

- 1,2-diamino-N-(butan-2-yl)-1H-pyrrolo2,3-bquinoxaline-3-carboxamide

-

- インチ: 1S/C15H18N6O/c1-3-8(2)18-15(22)11-12-14(21(17)13(11)16)20-10-7-5-4-6-9(10)19-12/h4-8H,3,16-17H2,1-2H3,(H,18,22)

- InChIKey: IZALVYJZDWVZMD-UHFFFAOYSA-N

- ほほえんだ: N1=C2C(C=CC=C2)=NC2N(N)C(N)=C(C(NC(CC)C)=O)C1=2

1,2-diamino-N-(butan-2-yl)-1H-pyrrolo2,3-bquinoxaline-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3225-4923-2mg |

1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |

881551-42-4 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F3225-4923-4mg |

1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |

881551-42-4 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F3225-4923-15mg |

1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |

881551-42-4 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F3225-4923-20μmol |

1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |

881551-42-4 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F3225-4923-10mg |

1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |

881551-42-4 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F3225-4923-5μmol |

1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |

881551-42-4 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F3225-4923-20mg |

1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |

881551-42-4 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F3225-4923-2μmol |

1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |

881551-42-4 | 90%+ | 2μmol |

$57.0 | 2023-07-28 | |

| Life Chemicals | F3225-4923-1mg |

1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |

881551-42-4 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F3225-4923-3mg |

1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |

881551-42-4 | 90%+ | 3mg |

$63.0 | 2023-07-28 |

1,2-diamino-N-(butan-2-yl)-1H-pyrrolo2,3-bquinoxaline-3-carboxamide 関連文献

-

1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

881551-42-4 (1,2-diamino-N-(butan-2-yl)-1H-pyrrolo2,3-bquinoxaline-3-carboxamide) 関連製品

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量